5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a pyrazole ring, a pyridine ring, and an isoxazole ring. These features make it a candidate for various biological activities and pharmaceutical applications.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of the leishmania and plasmodium parasites .
Result of Action
The compound’s antileishmanial and antimalarial activities suggest that it can inhibit the growth of Leishmania and Plasmodium parasites . This inhibition likely results from the compound’s interaction with its target, leading to changes in the parasites’ function and ultimately their death.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Synthesis of the Pyridine Ring: The pyridine ring can be constructed via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.
Construction of the Isoxazole Ring: The isoxazole ring can be synthesized through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes.
Coupling Reactions: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to link the pyrazole, pyridine, and isoxazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and isoxazole rings.
Reduction: Reduction reactions can be performed on the nitro groups if present, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It can be used in studies to understand the interaction between small molecules and biological macromolecules.
Medicine
In medicine, the compound’s potential pharmacological activities make it a candidate for drug development. It could be investigated for its efficacy in treating diseases such as cancer, infectious diseases, and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with potential biological activity.
4-pyridylmethylamine: A pyridine derivative used in various chemical syntheses.
Isoxazole-3-carboxamide: A basic isoxazole derivative with potential pharmacological applications.
Uniqueness
What sets 5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide apart is its combination of three distinct heterocyclic rings, each contributing to its overall chemical and biological properties. This unique structure allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
5-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-5-14(19-22-10)15(21)17-7-11-3-4-16-13(6-11)12-8-18-20(2)9-12/h3-6,8-9H,7H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVCBOCUKGMKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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